molecular formula C7H3BrN2O2S B13014126 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13014126
M. Wt: 259.08 g/mol
InChI Key: VTTOCACDMWIJIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound . Another approach includes the use of multicomponent one-pot reactions, which are environmentally friendly and highly efficient .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and high-throughput synthesis are often applied to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include lithium bromide, bromine, acetic acid, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Properties

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.08 g/mol

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2S/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12)

InChI Key

VTTOCACDMWIJIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)C(=O)O)Br

Origin of Product

United States

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